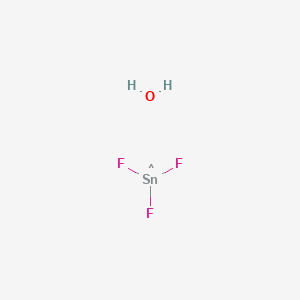
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is a compound that belongs to the class of amides It is characterized by the presence of a long hydrocarbon chain with three double bonds and a functional group containing both hydroxyl and amide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of octadeca-9,12,15-trienoic acid, followed by its reaction with N-methyl ethanolamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as purification and isolation of the final product.
化学反应分析
Types of Reactions
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
科学研究应用
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The long hydrocarbon chain can interact with lipid membranes, affecting their properties and functions.
相似化合物的比较
Similar Compounds
N-(2-hydroxyethyl)-N-methylstearamide: Similar structure but with a saturated hydrocarbon chain.
N-(2-hydroxyethyl)-N-methyloleamide: Similar structure but with a single double bond in the hydrocarbon chain.
Uniqueness
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is unique due to the presence of three double bonds in its hydrocarbon chain, which can impart distinct chemical and physical properties compared to its saturated or mono-unsaturated counterparts.
属性
CAS 编号 |
109001-11-8 |
|---|---|
分子式 |
C21H37NO2 |
分子量 |
335.5 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h4-5,7-8,10-11,23H,3,6,9,12-20H2,1-2H3 |
InChI 键 |
ZAFAASOPXNDVBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


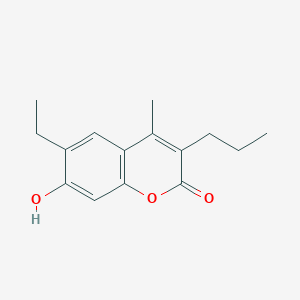
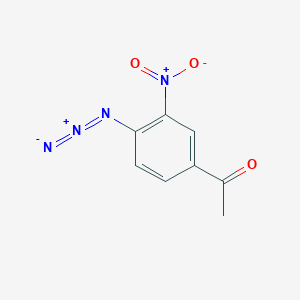


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)


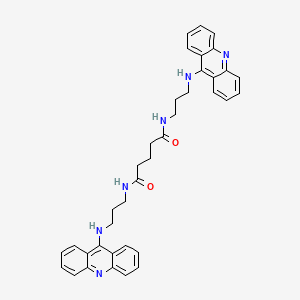
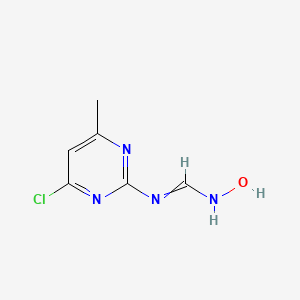

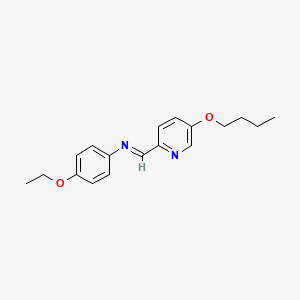

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
